4,5-Difluoro-3-n-pentoxybenzoyl chloride
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Overview
Description
4,5-Difluoro-3-n-pentoxybenzoyl chloride is an organic compound characterized by the presence of two fluorine atoms, a pentoxy group, and a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-3-n-pentoxybenzoyl chloride typically involves the reaction of 4,5-difluoro-3-hydroxybenzoic acid with n-pentanol under acidic conditions to form the corresponding ester. This ester is then treated with thionyl chloride to yield the desired benzoyl chloride derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-3-n-pentoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol or aldehyde under specific conditions.
Oxidation: Oxidative reactions can further modify the functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are utilized.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Alcohols and Aldehydes: Resulting from reduction reactions.
Oxidized Derivatives: Produced through oxidation processes.
Scientific Research Applications
4,5-Difluoro-3-n-pentoxybenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-n-pentoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, facilitating the formation of various derivatives through nucleophilic substitution. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
- 4,5-Difluoro-3-methoxybenzoyl chloride
- 4,5-Difluoro-3-ethoxybenzoyl chloride
- 4,5-Difluoro-3-propoxybenzoyl chloride
Comparison: 4,5-Difluoro-3-n-pentoxybenzoyl chloride is unique due to its longer alkoxy chain, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its shorter-chain analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where these characteristics are advantageous.
Properties
IUPAC Name |
3,4-difluoro-5-pentoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2O2/c1-2-3-4-5-17-10-7-8(12(13)16)6-9(14)11(10)15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCNMJMSOMSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C(=CC(=C1)C(=O)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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